

Comparative analysis of the anti-inflammatory effects of different Ophiopogon homoisoflavonoids.

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Compound of Interest		
Compound Name:	Ophiopogonanone F	
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A Comparative Analysis of the Anti-inflammatory Effects of Ophiopogon Homoisoflavonoids

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the anti-inflammatory properties of various homoisoflavonoids isolated from Ophiopogon japonicus. The data presented herein is curated from multiple studies to facilitate an objective comparison of their potential as therapeutic agents. This document summarizes quantitative data on the inhibition of key inflammatory mediators, details the experimental protocols used in these studies, and provides visual representations of the relevant signaling pathways and experimental workflows.

Quantitative Comparison of Anti-inflammatory Activity

The anti-inflammatory efficacy of several Ophiopogon homoisoflavonoids has been evaluated by measuring their ability to inhibit the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage and microglial cell lines. The following table summarizes the available quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50) for nitric oxide (NO), interleukin-6 (IL-6), and interleukin-1β (IL-1β).



Compound	Cell Line	Inflammatory Mediator	IC50 (μM)	IC50 (μg/mL)
Ophiopogonanon e E	RAW 264.7	NO	-	-
4'-O- Demethylophiop ogonanone E	RAW 264.7	NO	-	66.4 ± 3.5[1]
IL-6	-	13.4 ± 2.3[1]	_	
IL-1β	-	32.5 ± 3.5[1]		
Desmethylisooph iopogonone B	RAW 264.7	NO	-	14.1 ± 1.5[2]
5,7-dihydroxy-6- methyl-3-(4'- hydroxybenzyl) chromone	RAW 264.7	NO	-	10.9 ± 0.8[2]
Ophiopogonanon e H	BV-2	NO	20.1[3]	-
Unnamed Homoisoflavonoi d (Compound 4)	BV-2	NO	17.0[3]	-
Unnamed Homoisoflavonoi d (Compound 6)	BV-2	NO	7.8[3]	-
Unnamed Homoisoflavonoi d (Compound 7)	BV-2	NO	5.1[3]	-
Unnamed Homoisoflavonoi d (Compound 10)	BV-2	NO	19.2[3]	-



Unnamed

Homoisoflavonoi
d (Compound

11)

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Inhibition of Nitric Oxide (NO) Production in LPS-Induced RAW 264.7 Macrophages[2]

- Cell Culture: RAW 264.7 macrophage cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
- Treatment: Cells were seeded in 96-well plates at a density of 5 × 10⁴ cells/well and allowed to adhere for 24 hours. The cells were then pre-treated with various concentrations of the test compounds for 2 hours before stimulation with 1 μg/mL of LPS for an additional 24 hours.
- NO Measurement (Griess Assay): The concentration of nitrite (a stable metabolite of NO) in the culture supernatant was measured as an indicator of NO production. 100 μL of the supernatant was mixed with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubated at room temperature for 10 minutes. The absorbance was measured at 540 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.

Inhibition of Pro-inflammatory Cytokine (IL-1β and IL-6) Production in LPS-Induced RAW 264.7 Macrophages[1]

- Cell Culture and Treatment: RAW 264.7 cells were cultured and treated with the test compounds and LPS as described in the NO inhibition assay.
- Cytokine Measurement (ELISA): The levels of IL-1β and IL-6 in the cell culture supernatants were quantified using commercial enzyme-linked immunosorbent assay (ELISA) kits



according to the manufacturer's instructions. The absorbance was measured at 450 nm. The IC50 values were determined from the concentration-response curves.

Inhibition of NO Production in LPS-Induced BV-2 Microglial Cells[3]

- Cell Culture: BV-2 microglial cells were maintained in DMEM supplemented with 10% FBS and antibiotics.
- Treatment: Cells were plated in 96-well plates and treated with various concentrations of the homoisoflavonoids for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
- NO Measurement (Griess Assay): The nitrite concentration in the culture medium was determined using the Griess reagent as described above.

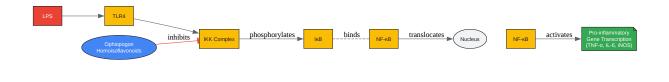
Mechanistic Insights: Modulation of Inflammatory Signaling Pathways

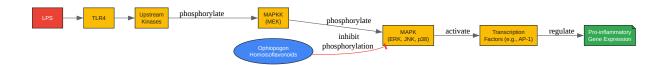
Ophiopogon homoisoflavonoids exert their anti-inflammatory effects by modulating key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-кB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are crucial in regulating the expression of pro-inflammatory genes.

NF-kB Signaling Pathway

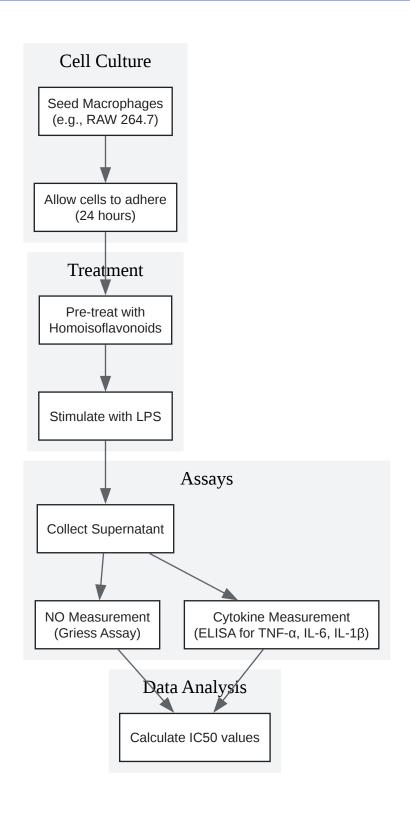
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Several Ophiopogon homoisoflavonoids have been shown to inhibit this pathway.











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